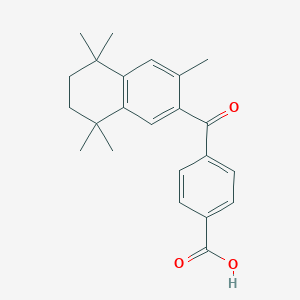

Acide 4-(3,5,5,8,8-pentaméthyl-5,6,7,8-tétrahydronaphtalène-2-carbonyl)benzoïque

Vue d'ensemble

Description

LG-100064 est un composé synthétique connu pour son rôle d’agoniste du récepteur X des rétinoïdes (RXR).

Applications De Recherche Scientifique

LG-100064 has a wide range of scientific research applications, including:

Cancer Research: Due to its ability to selectively activate RXR, LG-100064 is used in studies exploring its potential as a therapeutic agent in cancer treatment.

Autophagy Studies: The compound is used to investigate the role of RXR in autophagy, a cellular process involved in the degradation and recycling of cellular components.

Neuroscience: LG-100064 is employed in studies examining its effects on neuronal differentiation and neuroprotection.

Metabolic Disorders: The compound is used in research related to lipid metabolism and metabolic diseases .

Mécanisme D'action

LG-100064 exerce ses effets en se liant aux récepteurs X des rétinoïdes (RXRα, RXRβ et RXRγ) et en les activant. Une fois activés, ces récepteurs forment des hétérodimères avec d’autres récepteurs nucléaires, tels que les récepteurs de l’acide rétinoïque (RAR) et les récepteurs activés par les proliférateurs de peroxysomes (PPAR). Les hétérodimères activés se lient ensuite à des séquences d’ADN spécifiques, régulant la transcription des gènes cibles impliqués dans divers processus biologiques, notamment la prolifération cellulaire, la différenciation et l’apoptose .

Composés similaires :

Tazarotène : Un autre agoniste du RXR utilisé en dermatologie pour le traitement du psoriasis et de l’acné.

Bexarotène : Un agoniste du RXR utilisé dans le traitement du lymphome cutané à cellules T.

Isotretinoïne : Un rétinoïde utilisé principalement pour le traitement de l’acné sévère.

Comparaison :

Sélectivité : LG-100064 se distingue par sa forte sélectivité pour RXRα, RXRβ et RXRγ par rapport aux autres rétinoïdes.

Puissance : Les valeurs de concentration efficace (CE50) de LG-100064 pour l’activation du RXR sont relativement faibles, ce qui indique une grande puissance.

Applications : Alors que d’autres rétinoïdes comme le tazarotène et l’isotretinoïne sont principalement utilisés en dermatologie, LG-100064 est largement étudié pour son potentiel dans la recherche sur le cancer et les troubles métaboliques .

Analyse Biochimique

Biochemical Properties

LG-100064 is known to be a retinoid-X-receptor (RXR) agonist . It interacts with RXRα, RXRβ, and RXRγ with EC50s of 330 nM, 200 nM, and 260 nM respectively . It shows no effect on RARα/β/γ (EC50, >10000 nM) .

Cellular Effects

As an RXR agonist, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of LG-100064 involves its interaction with RXRα, RXRβ, and RXRγ . As an agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LG-100064 implique les étapes suivantes :

Formation de la structure de base : La structure de base de LG-100064 est synthétisée par une série de réactions organiques, notamment l’acylation de Friedel-Crafts et des réactions de cyclisation subséquentes.

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée pour introduire les groupes fonctionnels nécessaires, tels que le groupe carboxyle et les groupes méthyle, par des réactions telles que l’estérification et la méthylation.

Purification : Le composé final est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle : La production industrielle de LG-100064 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour réaliser les réactions chimiques dans des conditions contrôlées.

Purification : Des méthodes de purification industrielles, notamment la chromatographie à grande échelle et la cristallisation, sont utilisées pour s’assurer que le composé répond aux normes de pureté requises.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final

Types de réactions :

Oxydation : LG-100064 peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation de dérivés hydroxylés.

Réduction : Le composé peut être réduit pour former divers dérivés réduits, qui peuvent avoir des activités biologiques différentes.

Substitution : LG-100064 peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle aromatique peuvent être remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés dans des conditions contrôlées.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents nitrants dans des conditions spécifiques.

Principaux produits :

Produits d’oxydation : Dérivés hydroxylés.

Produits de réduction : Dérivés réduits aux activités biologiques modifiées.

Produits de substitution : Divers dérivés substitués selon les réactifs utilisés

4. Applications de la recherche scientifique

LG-100064 possède une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : En raison de sa capacité à activer sélectivement le RXR, LG-100064 est utilisé dans des études explorant son potentiel comme agent thérapeutique dans le traitement du cancer.

Études de l’autophagie : Le composé est utilisé pour étudier le rôle du RXR dans l’autophagie, un processus cellulaire impliqué dans la dégradation et le recyclage des composants cellulaires.

Neurosciences : LG-100064 est utilisé dans des études examinant ses effets sur la différenciation neuronale et la neuroprotection.

Troubles métaboliques : Le composé est utilisé dans la recherche liée au métabolisme des lipides et aux maladies métaboliques .

Comparaison Avec Des Composés Similaires

Tazarotene: Another RXR agonist used in dermatology for the treatment of psoriasis and acne.

Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.

Isotretinoin: A retinoid used primarily for severe acne treatment.

Comparison:

Selectivity: LG-100064 is unique in its high selectivity for RXRα, RXRβ, and RXRγ compared to other retinoids.

Potency: The effective concentration values (EC50) of LG-100064 for RXR activation are relatively low, indicating high potency.

Applications: While other retinoids like tazarotene and isotretinoin are primarily used in dermatology, LG-100064 is extensively studied for its potential in cancer research and metabolic disorders .

Propriétés

IUPAC Name |

4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADGBOQVBUXZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430986 | |

| Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153559-46-7 | |

| Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.